molecular formula C11H12FNO3 B11884974 Methyl 4-amino-6-fluorochroman-2-carboxylate

Methyl 4-amino-6-fluorochroman-2-carboxylate

Cat. No.: B11884974
M. Wt: 225.22 g/mol
InChI Key: GKJNKHRZXFQWAP-UHFFFAOYSA-N
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Description

Methyl 4-amino-6-fluorochroman-2-carboxylate is a chemical compound with the molecular formula C11H10FNO3 It is a derivative of chroman, a bicyclic organic compound, and contains functional groups such as an amino group, a fluorine atom, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-6-fluorochroman-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the chroman ring system.

    Amination: Introduction of the amino group at the 4-position of the chroman ring.

    Esterification: Formation of the carboxylate ester group at the 2-position.

The reaction conditions for these steps may vary, but typically involve the use of specific reagents and catalysts to achieve the desired transformations. For example, fluorination can be achieved using fluorinating agents such as Selectfluor, while amination may require the use of amine sources and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-fluorochroman-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the carboxylate ester to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 4-amino-6-fluorochroman-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-6-fluorochroman-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the amino and carboxylate groups may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Methyl 4-amino-6-fluorochroman-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-fluorochroman-2-carboxylate: Lacks the amino group at the 4-position.

    Methyl 4-aminochroman-2-carboxylate: Lacks the fluorine atom at the 6-position.

    Methyl 4-amino-6-chlorochroman-2-carboxylate: Contains a chlorine atom instead of fluorine.

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl 4-amino-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,8,10H,5,13H2,1H3

InChI Key

GKJNKHRZXFQWAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C2=C(O1)C=CC(=C2)F)N

Origin of Product

United States

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